Cas no 884-39-9 (Methyldopa hydrochloride)

Methyldopa hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid,hydrochloride
- L-(-)-α-Methyldopa (hydrochloride)
- Methyldopa hydrochloride
- MK-351 hydrochloride
- L-(-)-alpha-Methyldopa (hydrochloride)
- alpha-Methyldopa HCl
- SCHEMBL2491162
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride
- DTXSID20237018
- L-Tyrosine, 3-hydroxy-alpha-methyl-, hydrochloride
- Methyldopa (hydrochloride)
- L-(-)-AfAE'A centa' notA inverted exclamation markAfasA'A
- 884-39-9
- HY-B0225A
- A-Methyldopa hydrochloride
- alpha-Methyldopa hydrochloride
- AfAE'Adaggeratrade mark?-Methyldopa (hydrochloride)
- AKOS030526963
- L-(-)-
- DA-64817
-
- インチ: InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1
- InChIKey: NLRUDGHSXOEXCE-PPHPATTJSA-N
- ほほえんだ: OC1=C(O)C=CC(C[C@@](C)(C(O)=O)N)=C1.Cl
計算された属性
- せいみつぶんしりょう: 247.0611356Da
- どういたいしつりょう: 247.0611356Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
Methyldopa hydrochloride セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Methyldopa hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | AAA88439-250 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 250MG |
$140.00 | 2023-01-05 | ||
TRC | M102133-100mg |
(-)-α-Methyldopa Hydrochloride |
884-39-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
ChemScence | CS-2173-500mg |
Methyldopa (hydrochloride) |
884-39-9 | 500mg |
$50.0 | 2022-04-26 | ||
MedChemExpress | HY-B0225A-500mg |
Methyldopa hydrochloride |
884-39-9 | 500mg |
¥400 | 2022-03-28 | ||
Cooke Chemical | LN4739049-500mg |
L-(-)-α-Methyldopahydrochloride |
884-39-9 | ≥98% | 500mg |
RMB 424.00 | 2025-02-21 | |
Biosynth | AAA88439-500 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 500MG |
$225.00 | 2023-01-05 | ||
Cooke Chemical | LN4739049-1g |
L-(-)-α-Methyldopahydrochloride |
884-39-9 | ≥98% | 1g |
RMB 532.00 | 2025-02-21 | |
TRC | M102133-10mg |
(-)-α-Methyldopa Hydrochloride |
884-39-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
Biosynth | AAA88439-1000 mg |
L-(-)-Alpha-methyldopa hydrochloride |
884-39-9 | 1g |
$360.00 | 2023-01-05 | ||
Ambeed | A227510-1g |
L-(-)-α-Methyldopa hydrochloride |
884-39-9 | 98+% | 1g |
$48.0 | 2025-02-20 |
Methyldopa hydrochloride 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Methyldopa hydrochlorideに関する追加情報
Introduction to 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride (CAS No. 884-39-9)
3-hydroxy-alpha-methyl-L-tyrosine hydrochloride, with the chemical identifier CAS No. 884-39-9, is a significant compound in the field of biochemical research and pharmaceutical development. This compound, derived from the natural amino acid L-tyrosine, has garnered attention due to its unique structural properties and potential biological activities. Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in synthetic chemistry and a candidate for further investigation in drug discovery.
The molecular structure of 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride features a hydroxyl group at the third carbon position and an alpha-methyl substituent on the phenyl ring, which distinguishes it from other tyrosine derivatives. This structural configuration contributes to its reactivity and interaction with biological targets, making it a promising candidate for studying enzyme kinetics and metabolic pathways.
In recent years, research on 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride has been expanding, particularly in the context of neurodegenerative diseases and metabolic disorders. Studies have suggested that this compound may play a role in modulating neurotransmitter synthesis and degradation. For instance, preliminary investigations indicate that it could influence the production of dopamine and norepinephrine, which are crucial for regulating mood, cognition, and stress responses.
Moreover, the compound has shown potential in combating oxidative stress, a key factor in aging and various chronic diseases. The presence of both hydroxyl and methyl groups allows 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride to act as a precursor for antioxidants such as melanin and ubiquinone. These antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to overall healthspan.
Pharmaceutical applications of 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride are also under exploration. Researchers are investigating its potential as a therapeutic agent in conditions where tyrosine metabolism is dysregulated. For example, studies have examined its effects on phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine. By modulating tyrosine pathways, 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride could help mitigate some of the symptoms associated with this condition.
The synthesis of 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride involves multi-step organic reactions, often starting from L-tyrosine or related aromatic compounds. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic catalysis, have been employed to enhance yield and purity. These techniques not only improve the efficiency of production but also minimize environmental impact, aligning with green chemistry principles.
In academic research, 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride has been utilized as a reference standard for analytical methods. Its well-characterized structure allows for precise quantification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This has facilitated the development of robust protocols for assessing the bioavailability and pharmacokinetics of related compounds.
The compound's role in enzyme inhibition has also been a focus of recent studies. By binding to specific enzymes involved in tyrosine metabolism, 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride can modulate downstream pathways relevant to inflammation and cell signaling. This makes it a candidate for developing drugs targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Future directions in research may include exploring the compound's potential in personalized medicine. By understanding how individual genetic variations affect tyrosine metabolism, scientists could tailor therapeutic strategies to maximize efficacy while minimizing side effects. This approach holds promise for treating a wide range of conditions where metabolic dysregulation is a contributing factor.
Additionally, the industrial applications of 3-hydroxy-alpha-methyl-L-tyrosine hydrochloride are expanding beyond pharmaceuticals into nutraceuticals and cosmetic formulations. Its antioxidant properties make it an attractive ingredient for supplements aimed at boosting immune function and combating aging-related decline. In cosmetics, it is being investigated for its potential to protect skin cells from UV damage and improve overall skin health.
In conclusion,3-hydroxy-alpha-methyl-L-tyrosine hydrochloride (CAS No. 884-39-9) is a multifaceted compound with significant implications in biochemical research and therapeutic development. Its unique structural features enable diverse biological activities, making it a valuable tool for studying metabolic pathways, developing new drugs, and creating functional products for human health. As research continues to uncover its potential benefits,3-hydroxy-alpha-methyl-L-tyrosine hydrochloride is poised to play an increasingly important role in advancing both science and industry.
884-39-9 (Methyldopa hydrochloride) 関連製品
- 1360946-84-4(5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)
- 170655-60-4(4,4,4-trifluorobutane-1-thiol)
- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 2171627-79-3(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)
- 128182-82-1(Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate)
- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)




